

Tigilanol Tiglate: A Technical Guide to the Induction of Immunogenic Cell Death

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Compound of Interest

Compound Name: Antiproliferative agent-46

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Executive Summary

Tigilanol tiglate, a novel small molecule activator of protein kinase C (PKC), is emerging as a potent inducer of immunogenic cell death (ICD). This technical guide provides an in-depth overview of the core mechanisms by which tigilanol tiglate elicits a robust anti-tumor immune response. Through a multi-faceted mechanism of action involving the induction of cellular stress, vascular disruption, and pyroptotic cell death, tigilanol tiglate triggers the release of damage-associated molecular patterns (DAMPs), key mediators of ICD. This guide details the underlying signaling pathways, presents quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for the assessment of tigilanol tiglate-induced ICD. The information herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to further explore and harness the therapeutic potential of this promising oncolytic agent.

Mechanism of Action: Orchestrating Immunogenic Cell Death

Tigilanol tiglate's primary mechanism of action revolves around the induction of ICD, a form of regulated cell death that stimulates an anti-tumor immune response. This process is initiated through a cascade of cellular events, beginning with the activation of the PKC family of enzymes.^[1]

Protein Kinase C Activation and Downstream Effects

As a potent PKC activator, tigilanol tiglate triggers a series of downstream signaling events.^[1] This activation is a key initiating step, leading to profound effects on tumor cells and the surrounding microenvironment.

Induction of Endoplasmic Reticulum and Mitochondrial Stress

Tigilanol tiglate induces significant stress on the endoplasmic reticulum (ER) and mitochondria within cancer cells.^{[2][3]} This disruption of cellular homeostasis is a critical step in initiating the cell death process. The ER stress response, also known as the unfolded protein response (UPR), and mitochondrial dysfunction contribute to a heightened state of cellular alarm.

Caspase/Gasdermin E-Dependent Pyroptosis

The culmination of PKC activation and organelle stress is the induction of a specific form of programmed cell death known as pyroptosis.^{[4][5]} This inflammatory cell death pathway is dependent on the activation of caspases and subsequent cleavage of Gasdermin E (GSDME).^{[4][5]} Cleaved GSDME forms pores in the plasma membrane, leading to cell lysis and the release of cellular contents, including DAMPs.

Hallmarks of Tigilanol Tiglate-Induced Immunogenic Cell Death

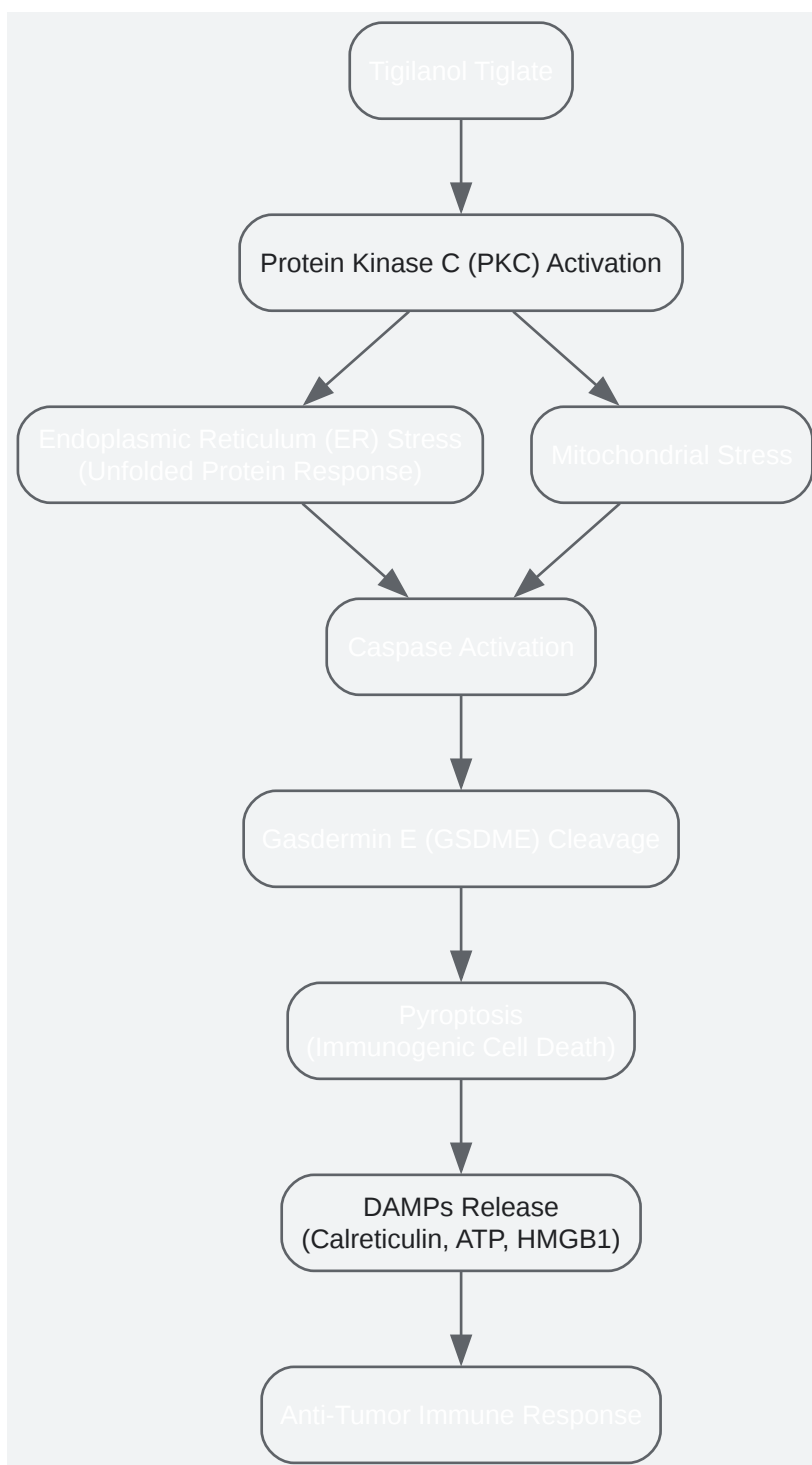
The immunogenicity of tigilanol tiglate-induced cell death is characterized by the release and exposure of specific DAMPs. These molecules act as "danger signals" to the immune system, recruiting and activating antigen-presenting cells (APCs) to initiate an anti-tumor immune response. The key DAMPs associated with tigilanol tiglate treatment are calreticulin (CRT), adenosine triphosphate (ATP), and high mobility group box 1 (HMGB1).^{[3][4][6]}

- **Calreticulin (CRT) Exposure:** Tigilanol tiglate treatment leads to the translocation of CRT from the ER to the cell surface. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by APCs.^[6]

- **ATP Secretion:** The pyroptotic lysis of tumor cells results in the release of ATP into the extracellular space. Extracellular ATP acts as a "find-me" signal, attracting immune cells to the tumor microenvironment.^[6]
- **HMGB1 Release:** HMGB1, a nuclear protein, is passively released from necrotic and pyroptotic cells. Extracellular HMGB1 binds to pattern recognition receptors on immune cells, promoting inflammation and immune activation.^[6]

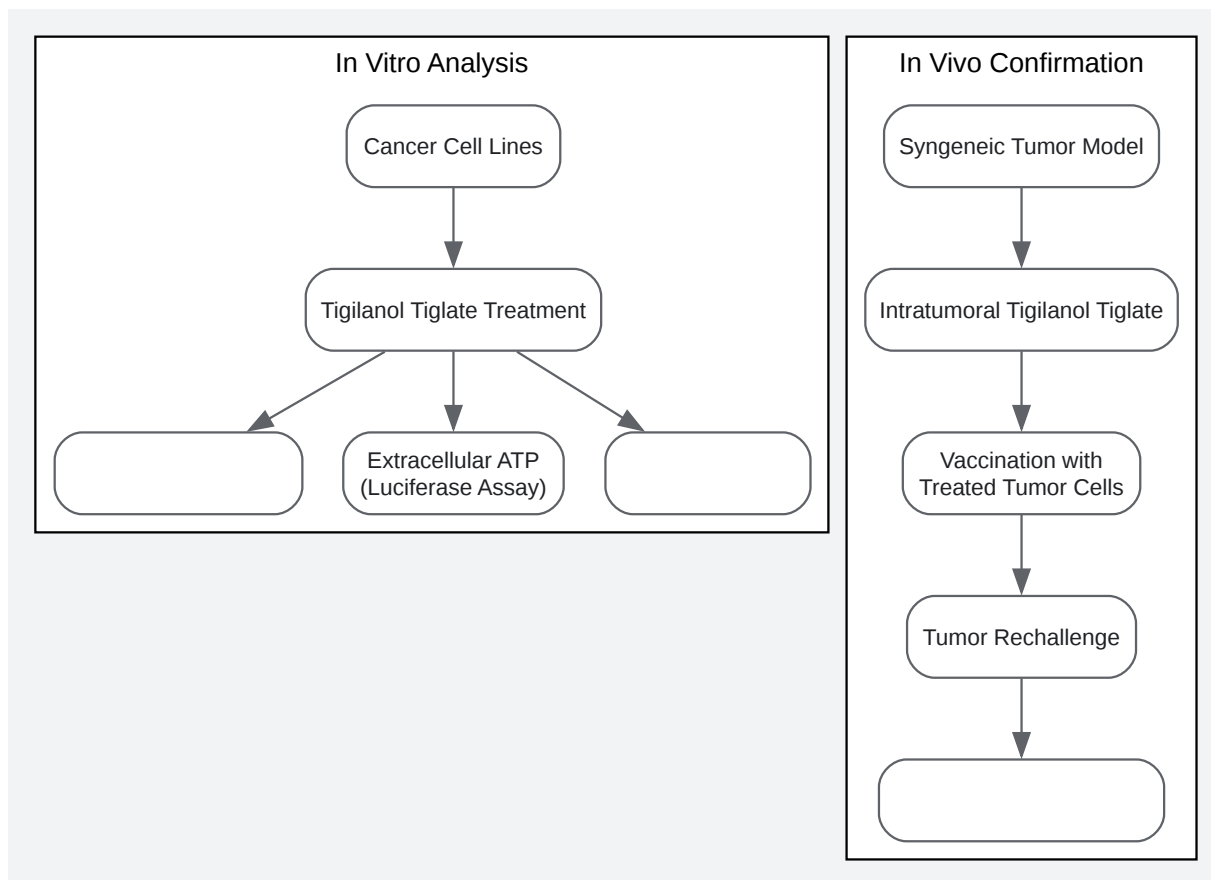
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in tigilanol tiglate-induced ICD, the following diagrams have been generated using the DOT language.



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Tigilanol Tiglate Signaling Pathway for ICD Induction



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Experimental Workflow for Assessing ICD

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies investigating the effects of tigilanol tiglate.

Table 1: Preclinical In Vitro Induction of ICD Hallmarks by Tigilanol Tiglate

Cell Line	Treatment Concentration (μM)	Time (hours)	DAMP Analyzed	Fold Change vs. Control (Mean ± SD)	Citation
MM649	300	4	ROS Production (MFI)	~2.5	[6]
A-431	300	4	ROS Production (MFI)	~2.0	[6]
MM649	300	8	Extracellular ATP (RLU)	~4.0	[6]
A-431	500	8	Extracellular ATP (RLU)	~3.5	[6]
MM649	300	24	HMGB1 Release	~2.5	[6]
A-431	500	24	HMGB1 Release	~3.0	[6]
MM649	300	8	Calreticulin Exposure (MFI)	Significant Increase	[6]
A-431	500	8	Calreticulin Exposure (MFI)	Significant Increase	[6]

MFI: Mean Fluorescence Intensity, RLU: Relative Light Units

Table 2: Clinical Efficacy of Intratumoral Tigilanol Tiglate

Clinical Trial	Cancer Type	Number of Patients	Treatment Dose	Objective Response Rate (ORR)	Complete Response (CR)	Citation
QB46C-H01 (Phase I)	Various Solid Tumors	22	0.06 to 3.60 mg/m ²	27%	18%	[7] [8] [9]
QB46C-H07 (Phase IIa, Stage 1)	Soft Tissue Sarcoma	10 (evaluable)	0.5 mg/cm ³ tumor volume	80%	52% (of tumors)	[2] [4] [10] [11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of tigilanol tiglate-induced ICD.

Calreticulin Exposure by Flow Cytometry

This protocol is adapted from established methods for detecting surface-exposed calreticulin. [\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Cell Preparation:** Culture cancer cells to 70-80% confluency. Treat cells with desired concentrations of tigilanol tiglate or vehicle control for the indicated time points.
- **Cell Harvesting:** Gently detach cells using an enzyme-free dissociation buffer. Wash cells twice with ice-cold PBS.
- **Staining:** Resuspend cells in FACS buffer (PBS with 1% FBS). Add a primary antibody against calreticulin and incubate on ice for 30-60 minutes.
- **Secondary Antibody Staining:** Wash cells twice with FACS buffer. Resuspend cells in FACS buffer containing a fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.

- **Viability Staining:** Wash cells twice with FACS buffer. Resuspend cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
- **Flow Cytometry Analysis:** Analyze cells on a flow cytometer, gating on the live cell population to quantify the mean fluorescence intensity of calreticulin staining.

Extracellular ATP Measurement using Luciferase Assay

This protocol is based on the principle of luciferase-catalyzed conversion of luciferin to oxyluciferin in the presence of ATP, which produces light.[\[6\]](#)

- **Sample Collection:** Treat cells with tigilanol tiglate or vehicle control. At the desired time points, collect the cell culture supernatant.
- **Reagent Preparation:** Prepare the ATP measurement reagent containing luciferase and D-luciferin according to the manufacturer's instructions.
- **Measurement:** In a luminometer-compatible plate, add the collected supernatant to the ATP measurement reagent.
- **Luminescence Reading:** Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
- **Standard Curve:** Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the experimental samples.

HMGB1 Release by ELISA

This protocol outlines the quantification of HMGB1 in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).[\[1\]](#)[\[3\]](#)

- **Sample Collection:** Collect cell culture supernatants from tigilanol tiglate- and vehicle-treated cells. Centrifuge to remove any cellular debris.
- **Coating:** Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight.
- **Blocking:** Wash the plate and block non-specific binding sites with a blocking buffer.

- **Sample Incubation:** Add the collected supernatants and HMGB1 standards to the wells and incubate.
- **Detection Antibody:** Wash the plate and add a biotinylated detection antibody specific for HMGB1.
- **Enzyme Conjugate:** Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
- **Substrate Addition:** Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
- **Measurement:** Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of HMGB1 in the sample.

In Vivo Vaccination and Rechallenge Experiment

This "gold standard" assay is used to functionally validate the immunogenicity of cell death induced by a therapeutic agent.

- **Vaccine Preparation:** Treat tumor cells in vitro with an effective dose of tigilanol tiglate. Harvest the dying cells.
- **Vaccination:** Subcutaneously inject the treated tumor cells into one flank of syngeneic, immunocompetent mice.
- **Tumor Challenge:** After a set period (e.g., 7-14 days), challenge the vaccinated mice by injecting live, untreated tumor cells into the contralateral flank.
- **Monitoring:** Monitor both flanks for tumor growth. A successful vaccination will result in either no tumor growth or significantly delayed tumor growth at the challenge site compared to control mice vaccinated with vehicle-treated cells.
- **Immune Response Analysis:** At the end of the experiment, tissues can be harvested to analyze the systemic and tumor-infiltrating immune cell populations to further characterize the anti-tumor immune response.

Conclusion

Tigilanol tiglate represents a promising therapeutic agent that leverages the power of the host immune system to combat cancer. Its ability to induce immunogenic cell death through a distinct mechanism of PKC activation, organelle stress, and pyroptosis, leading to the release of critical DAMPs, sets it apart as a novel oncolytic agent. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of tigilanol tiglate's immunomodulatory properties. As our knowledge of the intricate interplay between cancer and the immune system continues to expand, the targeted induction of ICD by agents like tigilanol tiglate holds significant promise for the future of cancer immunotherapy.

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